4-Phenoxy-N-pyridin-3-yl-butyramide
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Overview
Description
4-Phenoxy-N-pyridin-3-yl-butyramide is an organic compound that belongs to the class of diphenylethers This compound is characterized by the presence of a phenoxy group attached to a pyridin-3-yl-butyramide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenoxy-N-pyridin-3-yl-butyramide typically involves the reaction of 4-phenoxybenzoic acid with pyridin-3-ylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is conducted in an organic solvent such as dichloromethane at room temperature, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Phenoxy-N-pyridin-3-yl-butyramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-Phenoxy-N-pyridin-3-yl-butyramide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Phenoxy-N-pyridin-3-yl-butyramide involves its interaction with specific molecular targets. It is known to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, depending on the target enzyme or receptor.
Comparison with Similar Compounds
Similar Compounds
- 4-Phenoxy-N-(pyridin-2-ylmethyl)benzamide
- 4-Phenoxypyridine derivatives
Uniqueness
4-Phenoxy-N-pyridin-3-yl-butyramide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different levels of activity or selectivity towards certain targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H16N2O2 |
---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
4-phenoxy-N-pyridin-3-ylbutanamide |
InChI |
InChI=1S/C15H16N2O2/c18-15(17-13-6-4-10-16-12-13)9-5-11-19-14-7-2-1-3-8-14/h1-4,6-8,10,12H,5,9,11H2,(H,17,18) |
InChI Key |
JVNRDRVMFZWCCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCCC(=O)NC2=CN=CC=C2 |
Origin of Product |
United States |
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